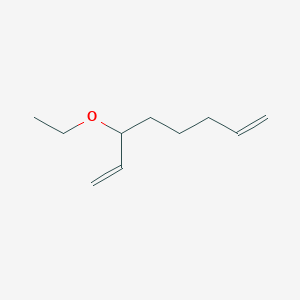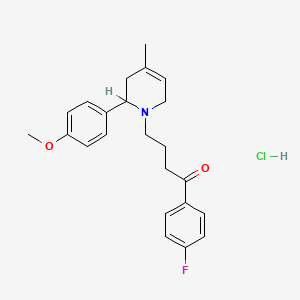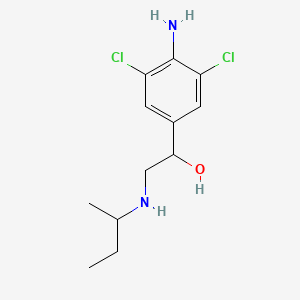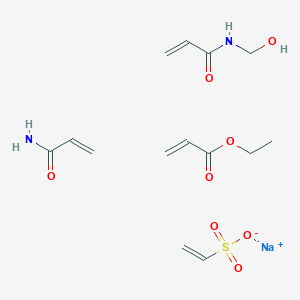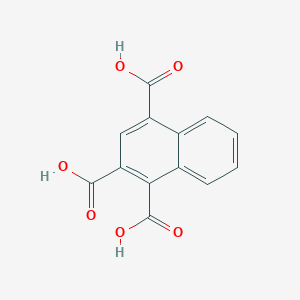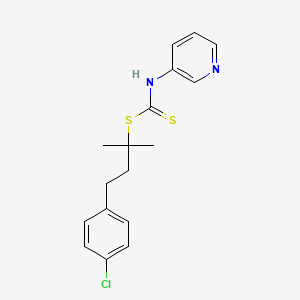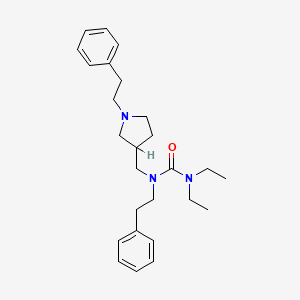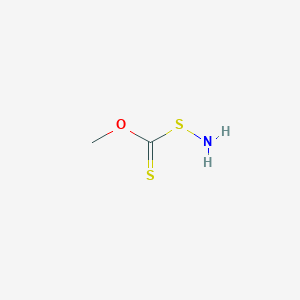
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine is an organic compound known for its distinctive structure and reactivity This compound features a hydrazine functional group bonded to a nitrophenyl and a nitro-phenylethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 2-nitro-1-phenylethylidene. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing one of the nitro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the nitro groups.
科学的研究の応用
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine involves its interaction with molecular targets through its functional groups. The nitro and hydrazine moieties can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical processes and developing therapeutic agents.
類似化合物との比較
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
2-Nitro-1-phenylethylidene: Another precursor, with applications in organic synthesis.
1-(2,4-Dinitrophenyl)-2-(2-nitrophenyl)hydrazine: A structurally related compound with similar reactivity and applications.
Uniqueness: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine stands out due to its combination of nitro and hydrazine functional groups, which confer unique reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
34555-46-9 |
|---|---|
分子式 |
C14H11N5O6 |
分子量 |
345.27 g/mol |
IUPAC名 |
2,4-dinitro-N-[(2-nitro-1-phenylethylidene)amino]aniline |
InChI |
InChI=1S/C14H11N5O6/c20-17(21)9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(18(22)23)8-14(12)19(24)25/h1-8,15H,9H2 |
InChIキー |
JAQCPAXZIWDPAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
